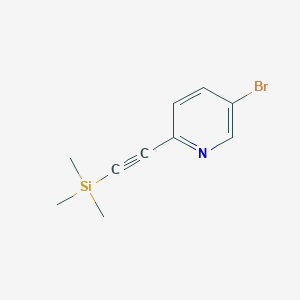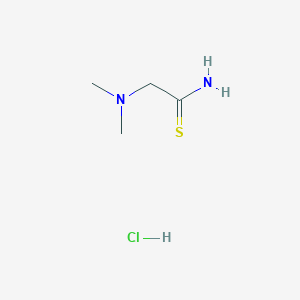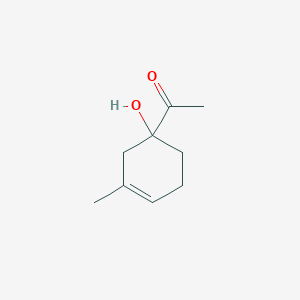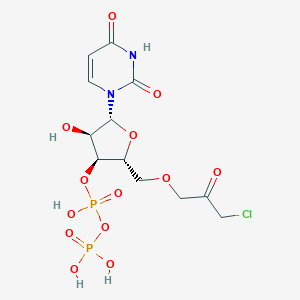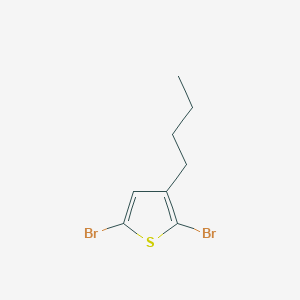
Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts is an organophosphorus compound widely used in various industrial applications. This compound is known for its role as an additive in lubricants and greases, providing anti-wear and anti-corrosion properties. It is a solid substance, typically appearing as white crystals, and is almost insoluble in water but soluble in organic solvents like alcohols and ethers .
准备方法
The preparation of Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts generally involves the following steps :
Formation of Phosphorodithioic Acid Esters: The process begins with the reaction of phosphoric acid with sulfur to produce phosphorodithioic acid. This acid is then esterified with sec-butyl alcohol and isooctyl alcohol to form the corresponding esters.
Reaction with Zinc Salts: The esters are subsequently reacted with zinc salts, such as zinc oxide or zinc acetate, to form the final product, Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts.
Industrial production methods typically involve large-scale batch or continuous processes, ensuring high purity and yield of the final product.
化学反应分析
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates and phosphates. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound back to its corresponding phosphorodithioic acid esters. Reducing agents like lithium aluminum hydride are often used.
Substitution: The compound can undergo substitution reactions where the alkyl groups (sec-butyl and isooctyl) are replaced by other alkyl or aryl groups. This is typically achieved using alkyl halides or aryl halides under basic conditions.
The major products formed from these reactions include phosphorothioates, phosphates, and substituted phosphorodithioic acid esters .
科学研究应用
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts has a wide range of scientific research applications:
Chemistry: It is used as an additive in lubricants and greases to enhance their anti-wear and anti-corrosion properties. It also serves as a stabilizer in various chemical formulations.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
作用机制
The mechanism of action of Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts involves its interaction with metal surfaces and biological molecules. The compound forms a protective film on metal surfaces, preventing wear and corrosion. In biological systems, it can inhibit enzymes by binding to their active sites, thereby modulating their activity. The molecular targets and pathways involved include metal ions and enzyme active sites .
相似化合物的比较
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts is part of a broader class of zinc dialkyl dithiophosphates (ZDDPs). Similar compounds include:
- Phosphorodithioic acid, mixed O,O-bis(iso-Bu and pentyl) esters, zinc salts
- Phosphorodithioic acid, mixed O,O-bis(2-ethylhexyl and iso-Bu and pentyl) esters, zinc salts
- Phosphorodithioic acid, mixed O,O-bis(isononyl and isooctyl) esters, zinc salts
Compared to these similar compounds, Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts is unique due to its specific combination of sec-butyl and isooctyl groups, which provide a balance of solubility and reactivity, making it particularly effective as a lubricant additive .
属性
CAS 编号 |
113706-15-3 |
|---|---|
分子式 |
C24H52O4P2S4Zn |
分子量 |
660.3 g/mol |
IUPAC 名称 |
zinc;butan-2-yloxy-(6-methylheptoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C12H27O2PS2.Zn/c2*1-5-12(4)14-15(16,17)13-10-8-6-7-9-11(2)3;/h2*11-12H,5-10H2,1-4H3,(H,16,17);/q;;+2/p-2 |
InChI 键 |
JFNOTEFMYXBUBK-UHFFFAOYSA-L |
SMILES |
CCC(C)OP(=S)(OCCCCCC(C)C)[S-].CCC(C)OP(=S)(OCCCCCC(C)C)[S-].[Zn+2] |
规范 SMILES |
CCC(C)OP(=S)(OCCCCCC(C)C)[S-].CCC(C)OP(=S)(OCCCCCC(C)C)[S-].[Zn+2] |
Key on ui other cas no. |
113706-15-3 93819-94-4 |
物理描述 |
Liquid |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
同义词 |
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



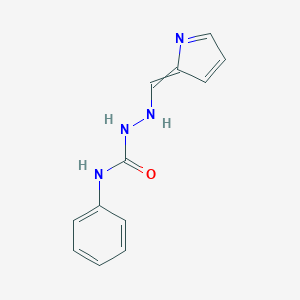
![N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]undecanamide](/img/structure/B39673.png)
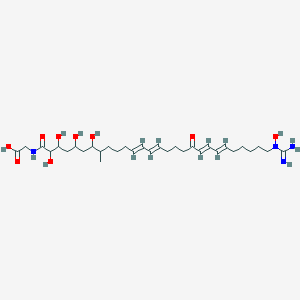
![[4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B39679.png)



